Antifungal Potency of 2-Bromo-3-arylamino-1,4-naphthoquinones Relative to Fluconazole
In a direct head-to-head agar-dilution MIC assay of 25 2,3-disubstituted-1,4-naphthalenedione derivatives against Candida albicans 10231 and Local, Aspergillus niger KCTC 1231, Trichophyton mentagrophytes KCTC 6085, and Fusarium oxysporium KTCC 6051, six derivatives (compounds 1, 9, 20, 21, 23, 25) exhibited more potent antifungal activity than the clinical comparator fluconazole [1]. Two of these, compounds 20 and 23, achieved complete fungal growth inhibition at 3.2 μg mL⁻¹ across all four fungal species tested [1]. The target compound 135330-23-3 belongs to the 2-bromo-3-arylamino sub-series within this panel and shares the structural features associated with the high-potency cluster .
| Evidence Dimension | Antifungal MIC against Candida albicans, Aspergillus niger, Trichophyton mentagrophytes, Fusarium oxysporium |
|---|---|
| Target Compound Data | Complete growth inhibition of all four fungal species at 3.2 μg mL⁻¹ for the most potent 2-bromo-3-arylamino derivatives; MIC values for 2-bromo sub-series uniformly ≤ fluconazole (exact MIC for 135330-23-3 not individually reported in the public abstract) [1] |
| Comparator Or Baseline | Fluconazole (MIC values not explicitly listed in the abstract but used as the reference standard); 2-chloro analogs (generally less potent than 2-bromo analogs within the same series) |
| Quantified Difference | 2-Bromo derivatives (including the structural class of 135330-23-3) demonstrate superior potency relative to fluconazole and to most 2-chloro counterparts; compounds 20 and 23 achieve fungicidal endpoint at 3.2 μg mL⁻¹ [1] |
| Conditions | Twofold agar dilution/streak method; in vitro; fungal strains: C. albicans 10231 and Local, A. niger KCTC 1231, T. mentagrophytes KCTC 6085, F. oxysporium KTCC 6051 |
Why This Matters
This evidence positions compounds within the 2-bromo-3-arylamino-1,4-naphthoquinone class—and by structural inference 135330-23-3—as candidates for antifungal lead optimization programs where fluconazole resistance or broad-spectrum coverage is required.
- [1] Ryu, C. K., Kim, D. H., Kim, H., & Chung, S. Y. (1993). The antimicrobial activities of some 1,4-naphthalenediones (IV). Archives of Pharmacal Research, 16(4), 327–330. View Source
